molecular formula C14H13N5O2 B5352237 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

カタログ番号: B5352237
分子量: 283.29 g/mol
InChIキー: NHTOMNDDPHJPKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, also known as HDM2 antagonist, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in the treatment of various types of cancer.

作用機序

The mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves the inhibition of this compound. This compound is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by ubiquitination. By inhibiting this compound, this compound prevents the degradation of p53 and promotes its activation. Activated p53 can then induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. In vivo studies have also shown that this compound can inhibit tumor growth and promote tumor regression in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research and development of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential for combination therapy with other cancer drugs.

合成法

The synthesis of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves a series of chemical reactions. The first step is the synthesis of 7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, which is achieved by reacting 5,6-dimethyl-1,2,4-triazine-3(2H)-one with hydroxylamine hydrochloride. The resulting compound is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Finally, the 4-chlorobenzoyl group is replaced with a benzamide group using sodium hydroxide to obtain this compound.

科学的研究の応用

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. This compound acts as an inhibitor of this compound, a protein that is overexpressed in many types of cancer. By inhibiting this compound, this compound promotes the activation of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. This activation leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

特性

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-9(2)15-14-17-13(18-19(14)12(8)21)16-11(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTOMNDDPHJPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。